Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester
CAS No.: 172875-70-6
Cat. No.: VC21099433
Molecular Formula: C45H42N6O2
Molecular Weight: 698.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172875-70-6 |
---|---|
Molecular Formula | C45H42N6O2 |
Molecular Weight | 698.9 g/mol |
IUPAC Name | ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Standard InChI | InChI=1S/C45H42N6O2/c1-5-18-40-46-41(32(3)4)42(44(52)53-6-2)50(40)31-33-27-29-34(30-28-33)38-25-16-17-26-39(38)43-47-49-51(48-43)45(35-19-10-7-11-20-35,36-21-12-8-13-22-36)37-23-14-9-15-24-37/h7-17,19-30H,3,5-6,18,31H2,1-2,4H3 |
Standard InChI Key | VYLXPGWIYOGFBT-UHFFFAOYSA-N |
SMILES | CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=C)C |
Canonical SMILES | CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=C)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester is formally identified as 4-(1-Methylethenyl)-2-propyl-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid Ethyl Ester . The compound is characterized by the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 172875-70-6 |
Molecular Formula | C45H42N6O2 |
Molecular Weight | 698.85 g/mol |
Catalog Number | RCLST024032 |
Physical and Chemical Properties
Basic Properties
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester exhibits the following physical and chemical characteristics:
Property | Data |
---|---|
Physical State | Solid (presumed) |
Solubility | Data not available in search results |
Stability | Data not available in search results |
Storage Requirements | Data not available in search results |
Reactivity Profile
As an intermediate in the synthesis of olmesartan medoxomil, this compound exhibits reactivity patterns typical of protected tetrazole derivatives and ethyl esters. The triphenylmethyl group functions as a protecting group for the tetrazole nitrogen, while the ethyl ester represents a protected carboxylic acid functionality. These protected groups enable selective chemical transformations during the multistep synthesis of the final active pharmaceutical ingredient.
Pharmaceutical Significance
Role in Drug Synthesis
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester serves as a key intermediate in the preparation of antihypertensive drugs, particularly olmesartan medoxomil . Its role in the synthetic pathway is critical for establishing the core molecular framework that ultimately contributes to the pharmacological activity of the final drug product. The compound represents an advanced intermediate in a carefully orchestrated synthetic sequence leading to the commercial antihypertensive agent.
Relationship to Olmesartan Medoxomil
The compound is structurally related to olmesartan medoxomil, as indicated by its application as an intermediate in the synthesis pathway . The presence of the triphenylmethyl protecting group and the ethyl ester are strategic modifications that facilitate the synthetic route to the final drug substance. These groups are typically modified or removed in subsequent synthetic steps to yield the active pharmaceutical ingredient.
Research Applications and Availability
Use in Pharmaceutical Research
Supplier | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | D230415 | 2.5mg | $165 |
Medical Isotopes, Inc. | 56359 | 2.5mg | $650 |
This price range reflects the compound's specialized nature and the complexity involved in its synthesis .
Analytical Considerations
Related Compounds and Impurities
Understanding the chemical relationship between Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester and related compounds is important for analytical considerations. A closely related compound is Dehydro N2-Triphenylmethyl Olmesartan (CAS: 1797891-24-7), which has a molecular formula of C43H38N6O2 and weight of 670.8 g/mol . This compound lacks the ethyl ester group and is categorized as an impurity related to olmesartan medoxomil .
Synthetic Approaches
Synthetic Pathway Considerations
The synthesis of Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester likely involves multiple steps that require precise control of reaction conditions and purification techniques. Key synthetic challenges would include:
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Regioselective formation of the substituted imidazole core
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Strategic protection of the tetrazole with the triphenylmethyl group
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Controlled esterification of the carboxylic acid function
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Maintenance of stereochemical integrity throughout the synthesis
Industrial Production Implications
As an intermediate in pharmaceutical production, the synthesis of this compound must adhere to strict quality standards. Industrial production would necessitate:
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Consistent raw material quality
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Validated synthetic procedures
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In-process controls to monitor reaction progress
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Appropriate purification strategies to ensure high purity
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Comprehensive analytical testing
Structure-Activity Relationships
Comparison with Related Compounds
The structural features of Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester can be compared to related compounds to understand the importance of specific modifications:
Compound | Key Structural Features | Function |
---|---|---|
Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester | Contains triphenylmethyl protecting group and ethyl ester | Synthetic intermediate |
Dehydro N2-Triphenylmethyl Olmesartan | Contains triphenylmethyl protecting group but no ethyl ester | Potential impurity/intermediate |
Olmesartan | Lacks protecting groups, contains free tetrazole and carboxylic acid | Active moiety |
Olmesartan Medoxomil | Contains specific ester promoiety for improved bioavailability | Commercial drug product |
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